molecular formula C35H36ClN5O5S3 B2730181 Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride CAS No. 1215708-71-6

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride

Cat. No.: B2730181
CAS No.: 1215708-71-6
M. Wt: 738.33
InChI Key: XPEBUUBEIKLYHQ-UHFFFAOYSA-N
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Description

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a structurally complex small molecule designed as an apurinic/apyrimidinic endonuclease 1 (APE1) inhibitor. APE1 is a multifunctional enzyme critical for DNA repair, particularly in excising abasic sites generated by alkylating agents or radiation. Elevated APE1 activity in gliomas correlates with therapeutic resistance, making its inhibition a promising strategy to enhance chemotherapy and radiotherapy efficacy .

The compound features a benzo[d]thiazole moiety linked to a tetrahydrothieno[2,3-c]pyridine core, substituted with a benzyl group at position 6 and a carbamoylphenylsulfonyl-piperazine-ethyl carboxylate chain. The hydrochloride salt improves solubility, a key factor for bioavailability. Its design aligns with structural motifs observed in other APE1 inhibitors, such as the integration of heterocyclic systems and sulfonamide/carbamate groups to optimize target binding and pharmacokinetics .

Properties

IUPAC Name

ethyl 4-[4-[[3-(1,3-benzothiazol-2-yl)-6-benzyl-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl]carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C35H35N5O5S3.ClH/c1-2-45-35(42)39-18-20-40(21-19-39)48(43,44)26-14-12-25(13-15-26)32(41)37-34-31(33-36-28-10-6-7-11-29(28)46-33)27-16-17-38(23-30(27)47-34)22-24-8-4-3-5-9-24;/h3-15H,2,16-23H2,1H3,(H,37,41);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPEBUUBEIKLYHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=C(C4=C(S3)CN(CC4)CC5=CC=CC=C5)C6=NC7=CC=CC=C7S6.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C35H36ClN5O5S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

738.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is a complex compound with potential biological activities. This article aims to explore its biological activity, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological evaluations.

Synthesis and Chemical Structure

The compound is synthesized through a multi-step process involving the Knoevenagel condensation reaction between benzo[d]thiazole derivatives and various aromatic aldehydes. The final product incorporates a piperazine moiety and a sulfonamide group, which are critical for its biological activity. The synthesis pathway can be summarized as follows:

  • Formation of Benzothiazole Derivatives : Starting materials undergo condensation in the presence of a catalyst.
  • Introduction of Piperazine and Sulfonamide Groups : Sequential reactions lead to the formation of the piperazine ring and sulfonamide linkage.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds featuring benzothiazole and thieno[2,3-c]pyridine scaffolds. For example, related compounds have demonstrated significant cytotoxic effects against various cancer cell lines, including U-937 and SK-MEL-1, with IC50 values ranging from 5.7 to 12.2 μM . The mechanism of action is often linked to the induction of apoptosis through pathways that do not involve tubulin polymerization or CDK inhibition .

Antitubercular Activity

The compound has also been evaluated for its antitubercular properties. Studies indicate that derivatives containing the benzothiazole moiety exhibit moderate to good activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) reported as low as 100 μg/mL . The inhibition percentages suggest strong potential for further development in treating tuberculosis.

Inhibition of APE1

Another significant aspect of this compound’s biological profile is its interaction with apurinic/apyrimidinic endonuclease 1 (APE1), an essential enzyme in DNA repair pathways. Compounds similar to this compound have shown potent inhibition against APE1, enhancing the cytotoxicity of alkylating agents like temozolomide in cancer therapy .

Structure-Activity Relationship (SAR)

The SAR studies indicate that modifications on the benzothiazole and thieno[2,3-c]pyridine rings significantly affect biological activity:

Modification Effect on Activity
Substitution on benzothiazoleEnhances anticancer activity
Changes in piperazine substituentsAlters APE1 inhibition potency
Variations in sulfonamide groupImpacts overall solubility and bioavailability

These findings underscore the importance of specific structural features in optimizing the efficacy of similar compounds.

Case Study 1: Anticancer Efficacy

In a preclinical study, a derivative of this compound was tested against human cancer cell lines. Results showed significant apoptosis induction at concentrations below 10 μM over 48 hours, indicating its potential as an effective anticancer agent.

Case Study 2: Antitubercular Activity

A series of synthesized benzothiazole derivatives were evaluated for their antitubercular activity against M. tuberculosis. The most active compound exhibited an MIC value of 100 μg/mL, demonstrating promising results for further development into therapeutic agents against tuberculosis .

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride is primarily explored for its potential therapeutic effects:

  • Anti-Cancer Activity : Recent studies have indicated that derivatives of benzo[d]thiazole exhibit significant anti-cancer properties. The compound's structure allows it to interact with various pathways involved in cancer cell proliferation and survival .
  • Anti-Tubercular Effects : Research has shown that benzothiazole derivatives can inhibit the growth of Mycobacterium tuberculosis. The compound may enhance the efficacy of existing anti-tubercular drugs .

Pharmacology

The compound is under investigation for its pharmacological properties:

  • Anti-inflammatory Properties : Studies suggest that compounds with similar structures can modulate inflammatory pathways, potentially offering new treatments for inflammatory diseases .
  • Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress, indicating potential applications in neurodegenerative diseases .

Material Science

Beyond medicinal applications, this compound's unique structure makes it a candidate for developing new materials:

  • Polymer Chemistry : The sulfonamide and piperazine functionalities can be utilized to synthesize novel polymers with enhanced properties for industrial applications .

Case Studies

Several case studies highlight the compound's potential:

  • Study on Anti-Cancer Activity : A study demonstrated that derivatives similar to this compound exhibited cytotoxic effects on various cancer cell lines. The mechanism involved apoptosis and cell cycle arrest .
  • Research on Anti-Tubercular Properties : In vitro studies showed that certain benzothiazole derivatives had lower MIC (Minimum Inhibitory Concentration) values against M. tuberculosis compared to standard treatments .

Comparison with Similar Compounds

Structural and Functional Analogues

The most relevant structural analogue is N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)acetamide (Compound 3) , which shares the benzo[d]thiazole-tetrahydrothienopyridine scaffold but differs in substituents (Table 1).

Table 1: Comparison of Key Features

Feature Target Compound Compound 3
Core Structure Benzo[d]thiazole + tetrahydrothieno[2,3-c]pyridine Benzo[d]thiazole + tetrahydrothieno[2,3-c]pyridine
Position 6 Substituent Benzyl Isopropyl
Position 2 Functional Group Carbamoylphenylsulfonyl-piperazine-ethyl carboxylate (hydrochloride) Acetamide
APE1 Inhibition (IC₅₀) Not reported in evidence Low µM range (single-digit)
Cellular Activity Not reported in evidence Enhances cytotoxicity of temozolomide in HeLa cells
Pharmacokinetics Hydrochloride salt likely improves solubility Good plasma/brain exposure in mice
Key Differences and Implications

The sulfonylpiperazine-ethyl carboxylate chain introduces a polar, bulky substituent that could influence APE1 binding affinity or metabolic stability.

Pharmacokinetic Profile :

  • Compound 3 demonstrates favorable plasma and brain exposure in mice, critical for CNS targets. The hydrochloride salt in the target compound may further enhance solubility and oral bioavailability .

Therapeutic Potential: Both compounds aim to reverse APE1-mediated resistance to alkylating agents (e.g., temozolomide) and radiation. Compound 3’s efficacy in enhancing cytotoxicity supports the therapeutic rationale for the target compound .

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and what intermediates are critical?

The synthesis involves multi-step protocols, including:

  • Key intermediates : Benzothiazole and tetrahydrothienopyridine moieties, synthesized via refluxing hydrazine derivatives with substituted ketones in ethanol (6–8 hours, 80–90°C) .
  • Coupling reactions : Carbamoyl and sulfonyl linkages are formed using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Final purification : Column chromatography (silica gel, CH₂Cl₂/MeOH gradient) or recrystallization from ethanol .

Q. How can researchers validate the compound’s structural integrity post-synthesis?

Use a combination of:

  • NMR spectroscopy : ¹H/¹³C NMR to confirm substituent positions and stereochemistry, particularly for the tetrahydrothienopyridine and piperazine rings .
  • High-resolution mass spectrometry (HRMS) : To verify molecular ion peaks and isotopic patterns .
  • FTIR : Confirm functional groups (e.g., C=O at ~1700 cm⁻¹ for the ethyl carboxylate, NH stretches for carbamoyl groups) .

Q. What solvents and conditions stabilize the compound during storage?

The hydrochloride salt is hygroscopic; store under argon at –20°C in anhydrous DMSO or ethanol. Avoid aqueous buffers unless freshly prepared due to hydrolysis risks .

Advanced Research Questions

Q. How can researchers address low yields during the sulfonylation of the phenylpiperazine intermediate?

  • Optimize stoichiometry : Use a 1.2:1 molar ratio of sulfonyl chloride to piperazine to minimize side reactions.
  • Temperature control : Maintain 0–5°C during sulfonylation to prevent decomposition .
  • Catalytic DMAP : Add 5 mol% 4-dimethylaminopyridine to enhance reactivity .

Q. What strategies resolve contradictory biological activity data in enzyme inhibition assays?

  • Assay validation : Confirm target specificity using knockout cell lines or competitive inhibitors (e.g., control with known APN/VEGFR2 inhibitors) .
  • Solvent interference checks : Replace DMSO with PEG-400 if solvent-induced aggregation occurs .
  • Dose-response curves : Use 8–12 concentration points to assess IC₅₀ reproducibility .

Q. How can computational modeling guide the optimization of this compound’s pharmacokinetics?

  • Molecular docking (AutoDock Vina) : Map interactions between the benzothiazole moiety and hydrophobic pockets of target enzymes .
  • ADMET prediction (SwissADME) : Modify the piperazine group to reduce CYP3A4 inhibition while maintaining solubility .

Q. What advanced techniques characterize the compound’s polymorphic forms?

  • PXRD : Compare diffraction patterns of recrystallized batches to identify dominant polymorphs .
  • DSC/TGA : Assess thermal stability and melting points (~250°C decomposition observed in similar thienopyridines) .

Methodological Challenges and Solutions

Q. How to mitigate byproduct formation during the benzylation of the tetrahydrothienopyridine core?

  • Protecting groups : Temporarily protect the NH group with Boc before benzylation, then deprotect with TFA .
  • Microwave-assisted synthesis : Reduce reaction time from 12 hours to 45 minutes at 100°C, minimizing degradation .

Q. What analytical approaches distinguish between stereoisomers in the tetrahydrothienopyridine ring?

  • Chiral HPLC : Use a CHIRALPAK® AD-H column with hexane/isopropanol (85:15) to resolve enantiomers .
  • Vibrational circular dichroism (VCD) : Confirm absolute configuration via comparison with DFT-simulated spectra .

Q. How can AI-driven tools optimize reaction conditions for scale-up?

  • COMSOL Multiphysics : Model heat and mass transfer in batch reactors to prevent hotspots during exothermic steps .
  • Machine learning (ChemOS) : Train algorithms on historical yield data to predict optimal solvent/catalyst combinations .

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